

1-Tridecyne: A Versatile Long-Chain Terminal Alkyne for Advanced Organic Synthesis

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Compound of Interest

Compound Name: 1-Tridecyne

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Tridecyne

In the landscape of modern organic synthesis, the terminal alkyne functional group has emerged as a cornerstone for the construction of complex molecular architectures.^[1] Its linear geometry and high reactivity make it a versatile handle for a multitude of chemical transformations. Among the diverse family of terminal alkynes, **1-tridecyne** (C₁₃H₂₄) stands out as a particularly valuable building block. Its long, lipophilic undecyl chain coupled with the reactive terminal alkyne makes it an ideal synthon for the synthesis of a wide range of high-value molecules, including natural products, bioactive lipids, and advanced materials. This guide provides a comprehensive technical overview of **1-tridecyne**, from its fundamental properties and synthesis to its application in key synthetic transformations, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Profile of 1-Tridecyne

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of **1-Tridecyne**

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₄	[2]
Molecular Weight	180.33 g/mol	[2]
CAS Number	26186-02-7	[2]
Appearance	Colorless liquid	General Knowledge
Boiling Point	234 °C (453 °F; 507 K)	General Knowledge
Melting Point	-14 °C (7 °F; 259 K)	General Knowledge
Density	0.783 g/mL	General Knowledge
Solubility	Insoluble in water; soluble in common organic solvents	General Knowledge

Safety and Handling:

1-Tridecyne is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 1-Tridecyne: A Practical Laboratory Protocol

The Corey-Fuchs reaction is a robust and widely used method for the one-carbon homologation of aldehydes to terminal alkynes, making it an excellent choice for the synthesis of **1-tridecyne** from the readily available 1-dodecanal.[1]

Experimental Protocol: Corey-Fuchs Synthesis of 1-Tridecyne

This two-step protocol involves the initial formation of a dibromo-olefin from 1-dodecanal, followed by treatment with a strong base to afford the terminal alkyne.

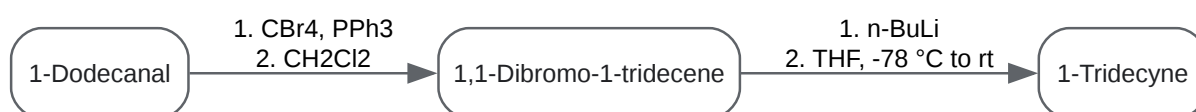
Step 1: Synthesis of 1,1-Dibromo-1-tridecene

- To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq.) portion-wise.
- Stir the resulting dark red mixture at 0 °C for 30 minutes.
- Add a solution of 1-dodecanal (1.0 eq.) in dichloromethane dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the aldehyde is consumed.
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 1,1-dibromo-1-tridecene.

Step 2: Synthesis of **1-Tridecyne**

- Dissolve the 1,1-dibromo-1-tridecene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
- Slowly add n-butyllithium (2.2 eq., typically 2.5 M in hexanes) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by carefully adding water at 0 °C.
- Extract the aqueous layer with diethyl ether (3x).

- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography on silica gel (eluting with hexanes) to afford pure **1-tridecyne**.



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Caption: Corey-Fuchs synthesis of **1-tridecyne** from 1-dodecanal.

Core Reactivity and Applications of 1-Tridecyne in Synthesis

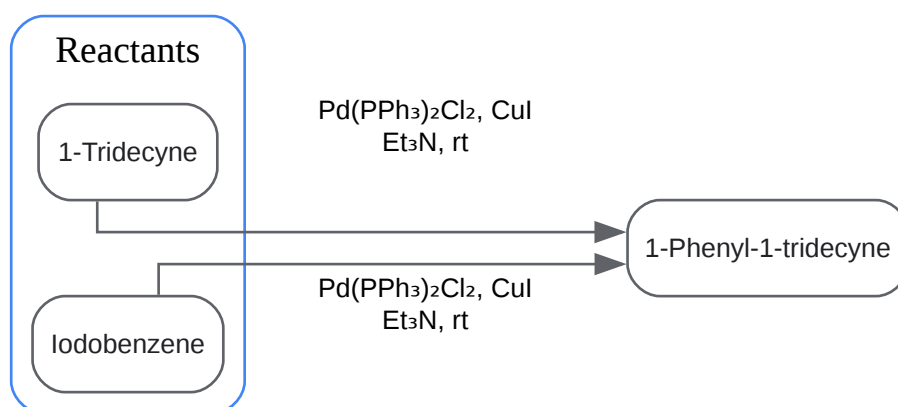
The synthetic utility of **1-tridecyne** stems from the reactivity of its terminal alkyne, which can participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: Forging sp-sp² Carbon-Carbon Bonds

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[3] This reaction is exceptionally valuable for the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and natural products.[3]

- To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and the aryl halide (e.g., iodobenzene, 1.0 eq.).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add anhydrous triethylamine as the solvent and base.
- Add **1-tridecyne** (1.2 eq.) via syringe and stir the reaction mixture at room temperature.

- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1-phenyl-**1-tridecyne**.



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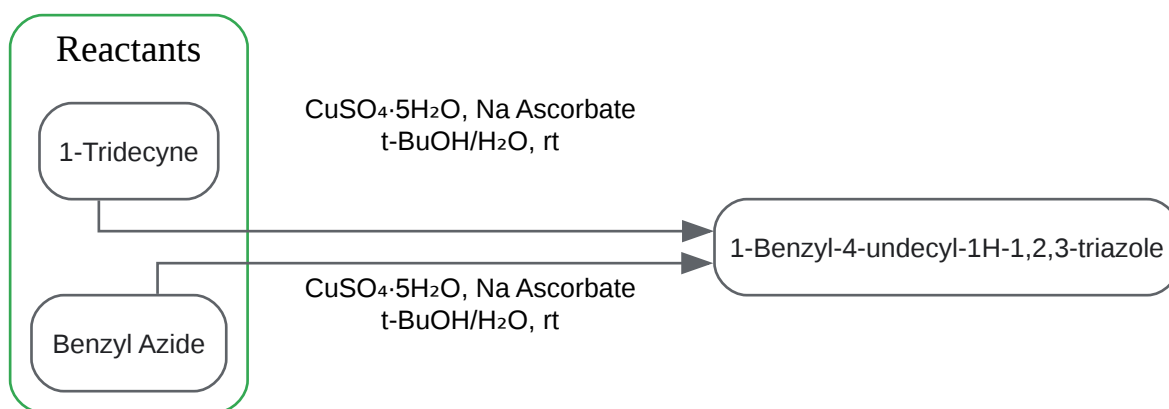
Caption: Sonogashira coupling of **1-tridecyne** with iodobenzene.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Archetypal "Click" Reaction

The CuAAC reaction is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[4] This reaction involves the 1,3-dipolar cycloaddition of a terminal alkyne with an azide to form a stable 1,4-disubstituted-1,2,3-triazole ring.[4] The resulting triazole linker is a common feature in many bioactive molecules and bioconjugates.

- In a vial, dissolve **1-tridecyne** (1.0 eq.) and benzyl azide (1.0 eq.) in a 1:1 mixture of t-butanol and water.
- In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in water.

- To the solution of the alkyne and azide, add a solution of copper(II) sulfate pentahydrate (5 mol%) in water, followed by the sodium ascorbate solution.
- Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1-benzyl-4-undecyl-1H-1,2,3-triazole.[5][6]



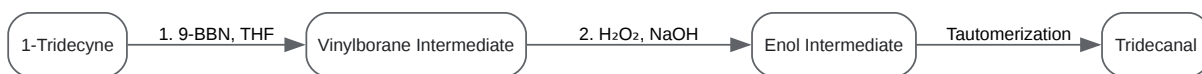
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Caption: CuAAC "click" reaction of **1-tridecyne** with benzyl azide.

Hydroboration-Oxidation: Anti-Markovnikov Addition to the Alkyne

Hydroboration-oxidation of terminal alkynes provides a powerful method for the synthesis of aldehydes in an anti-Markovnikov fashion.[7] The use of a sterically hindered borane, such as disiamylborane or 9-BBN, is crucial to prevent double addition across the triple bond.[8]

- Hydroboration: **1-Tridecyne** is reacted with a sterically hindered borane (e.g., 9-BBN) in an ethereal solvent like THF. The boron atom adds to the terminal carbon, and the hydrogen adds to the internal carbon of the alkyne.
- Oxidation: The resulting vinylborane intermediate is then oxidized in situ with hydrogen peroxide and a base (e.g., sodium hydroxide). This replaces the boron atom with a hydroxyl group, forming an enol.
- Tautomerization: The enol intermediate rapidly tautomerizes to the more stable aldehyde, yielding tridecanal.



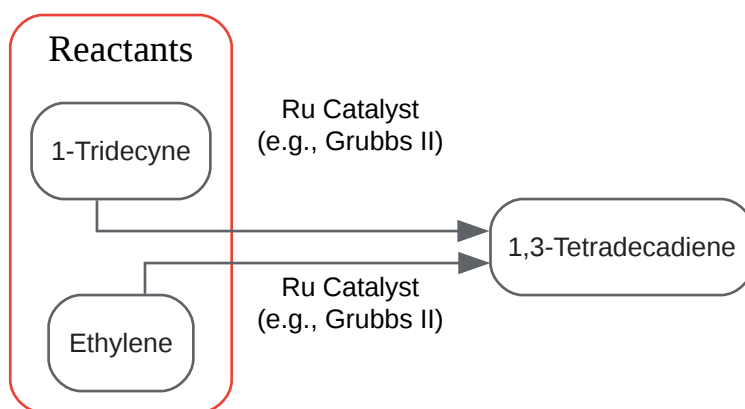
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Caption: Hydroboration-oxidation of **1-tridecyne** to tridecanal.

Enyne Metathesis: Accessing Conjugated Dienes

Enyne metathesis is a powerful ruthenium-catalyzed reaction that forms a new carbon-carbon double bond between an alkene and an alkyne, resulting in the formation of a 1,3-diene.[9] Cross-metathesis of **1-tridecyne** with ethylene, for example, would yield 1,3-tetradecadiene, a useful conjugated system for further transformations such as Diels-Alder reactions. The use of an atmosphere of ethylene can significantly improve the efficiency of the reaction with terminal alkynes.[10]

- Catalyst Activation: A ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, is activated.
- Metathesis: The catalyst facilitates the cleavage and reformation of the carbon-carbon double and triple bonds of ethylene and **1-tridecyne**, respectively.
- Product Formation: A molecule of 1,3-tetradecadiene is formed, with the release of a volatile byproduct.



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Caption: Enyne cross-metathesis of **1-tridecyne** with ethylene.

Applications of 1-Tridecyne in the Synthesis of Bioactive Molecules

The long alkyl chain and reactive alkyne handle of **1-tridecyne** make it an invaluable precursor for the synthesis of various biologically important molecules.

Synthesis of Sphingosine Analogues

Sphingolipids, such as sphingosine, are crucial components of cell membranes and are involved in various signaling pathways.[11] The synthesis of sphingosine analogues is of great interest for the development of inhibitors for enzymes like sphingosine kinases, which are implicated in cancer and inflammatory diseases.[11] **1-Tridecyne** can serve as a key starting material for the construction of the long-chain aliphatic tail of these molecules.[12] A general strategy involves the coupling of a protected amino acid derivative with a lithiated alkyne derived from **1-tridecyne**, followed by stereoselective reduction of the alkyne to the corresponding trans-alkene.

Synthesis of Insect Pheromones

Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes.[13] The precise stereochemistry of the double bonds is often critical for their biological activity. **1-Tridecyne** is an excellent precursor for the synthesis of these compounds. For example,

stereoselective reduction of the triple bond to a cis- or trans-alkene, followed by functional group manipulation, can provide access to a variety of insect pheromones. 1-Tridecene, the corresponding alkene, has been identified as a male-produced sex pheromone in certain beetle species.[14]

Conclusion

1-Tridecyne is a powerful and versatile building block in organic synthesis, offering a gateway to a diverse range of complex molecules. Its long aliphatic chain and reactive terminal alkyne functionality enable its participation in a host of high-yielding and selective transformations, including Sonogashira couplings, click chemistry, hydroboration, and enyne metathesis. The applications of **1-tridecyne** in the synthesis of bioactive lipids and insect pheromones underscore its significance in drug discovery and chemical ecology. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively harness the synthetic potential of this valuable long-chain terminal alkyne.

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